

O-Acetyl-L-Tyrosine synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: O-ACETYL-L-TYROSINE

Cat. No.: B1583542

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **O-Acetyl-L-Tyrosine**

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of **O-Acetyl-L-Tyrosine**. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic strategy and details the validation protocols required to ensure product identity and purity.

Introduction: The Rationale for O-Acetyl-L-Tyrosine

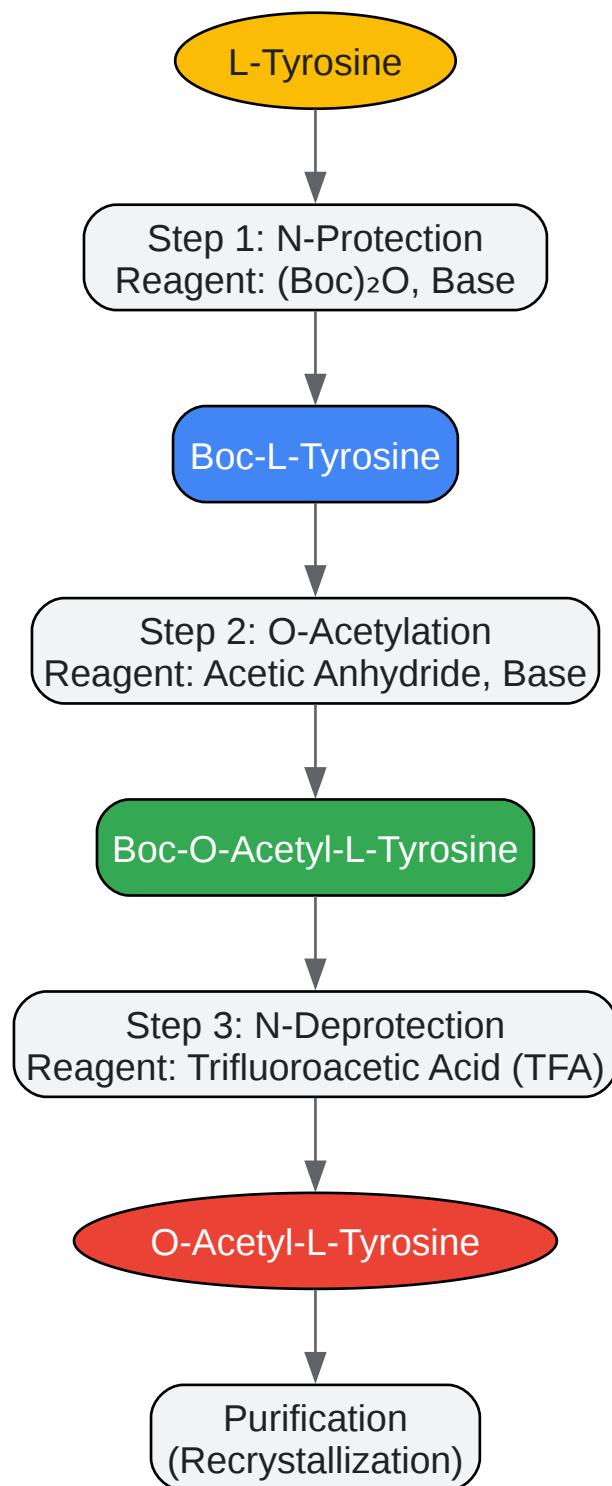
O-Acetyl-L-Tyrosine (CAS 6636-22-2) is a derivative of the amino acid L-tyrosine, where an acetyl group is attached to the phenolic hydroxyl group.[1][2] It is a distinct isomer from the more commonly known N-Acetyl-L-Tyrosine (NALT), in which the acetyl group is on the alpha-amino group.[3][4]

The strategic placement of the acetyl group on the oxygen atom modifies the molecule's polarity, solubility, and metabolic profile. This makes **O-Acetyl-L-Tyrosine** a valuable compound in various research contexts, including:

- Prodrug Development: The acetyl group can be hydrolyzed *in vivo*, releasing L-tyrosine. This modification can improve bioavailability and absorption characteristics.[5]

- Peptide Synthesis: It serves as a protected form of tyrosine, preventing unwanted side reactions at the hydroxyl group during peptide chain elongation.[6]
- Biochemical Research: Used as a specific substrate or reference standard in enzymatic assays and analytical method development.[1][5]

A critical challenge in its synthesis is achieving selective O-acetylation while the more nucleophilic amino group is present. This guide outlines a robust, field-proven strategy to overcome this hurdle.


Strategic Synthesis of O-Acetyl-L-Tyrosine

The direct acetylation of L-tyrosine with reagents like acetic anhydride under basic conditions often leads to a mixture of products, including the N-acetyl and the N,O-diacetyl derivatives, due to the high nucleophilicity of the amino group.[7] To ensure regioselective synthesis of the desired O-acetyl isomer, a protection-acetylation-deprotection strategy is employed. This approach provides precise control over the reaction, leading to a high-purity final product.

Logical Workflow for Synthesis

The synthesis is logically structured in three main stages:

- N-Protection: The alpha-amino group of L-tyrosine is temporarily blocked with a protecting group, rendering it non-reactive. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for O-acetylation and its ease of removal under acidic conditions.
- O-Acetylation: The phenolic hydroxyl group of the N-protected tyrosine is then acetylated.
- N-Deprotection: The Boc group is selectively removed to reveal the free amino group, yielding the final **O-Acetyl-L-Tyrosine** product.

[Click to download full resolution via product page](#)

Figure 1: Strategic workflow for the synthesis of **O-Acetyl-L-Tyrosine**.

Experimental Protocol: A Self-Validating System

This protocol is designed to maximize yield and purity while ensuring safety.

Materials:

- L-Tyrosine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)
- 1,4-Dioxane
- Acetic Anhydride (Ac₂O)
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Ethyl Acetate
- Hexanes
- Deionized Water
- Magnesium Sulfate (MgSO₄)

PART A: N-Protection (Synthesis of Boc-L-Tyrosine)

- Dissolution: Dissolve L-Tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate solution. Stir until a clear solution is formed.
- Boc-Anhydride Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Workup: Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted $(\text{Boc})_2\text{O}$.
- Acidification & Extraction: Cool the aqueous layer to 0°C and acidify with 1M HCl to a pH of ~2-3. The product will precipitate. Extract the product into ethyl acetate (3x).
- Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine as a white solid.

PART B: O-Acetylation (Synthesis of Boc-**O-Acetyl-L-Tyrosine**)

- Dissolution: Dissolve the Boc-L-Tyrosine from Part A in anhydrous dichloromethane (DCM).
- Reagent Addition: Add pyridine or triethylamine (2-3 equivalents) as a base. Cool the mixture to 0°C.
- Acetylation: Slowly add acetic anhydride (1.5 equivalents) dropwise.
- Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Drying & Concentration: Dry the organic layer over MgSO_4 , filter, and evaporate the solvent to yield Boc-**O-Acetyl-L-Tyrosine**, which can be purified by recrystallization from ethyl acetate/hexanes.^[6]

PART C: N-Deprotection (Synthesis of **O-Acetyl-L-Tyrosine**)

- Dissolution: Dissolve the Boc-**O-Acetyl-L-Tyrosine** from Part B in dichloromethane.
- Deprotection: Add an excess of trifluoroacetic acid (TFA, typically a 1:1 v/v solution with DCM).
- Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically accompanied by gas (CO_2) evolution.

- Isolation: Concentrate the solution under reduced pressure to remove the TFA and DCM. The crude product, **O-Acetyl-L-Tyrosine**, is often obtained as a TFA salt.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a white to off-white powder.^[5]

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Comprehensive Characterization and Quality Control

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized **O-Acetyl-L-Tyrosine** and to ensure the absence of isomeric impurities like N-Acetyl-L-Tyrosine or the di-acetylated byproduct.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

Property	Value	Source(s)
CAS Number	6636-22-2	[1] [5] [8]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1] [5]
Molecular Weight	223.22 g/mol	[2] [5]
Appearance	White to off-white powder	[5]
Melting Point	>190°C (dec.) or 197-204 °C	[5] [8]
Optical Rotation	[a] ²⁰ D = -19 ± 2.5° (c=1 in 80% AcOH)	[5]

Spectroscopic and Chromatographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: This is the most definitive method for structural confirmation and distinguishing between O- and N-acetyl isomers.
 - O-Acetyl Group (-OCOCH₃): A sharp singlet is expected around δ 2.2-2.3 ppm.
 - N-Acetyl Group (-NHCOCH₃): In the N-acetyl isomer, this singlet appears further upfield, typically around δ 1.9-2.0 ppm.[9][10]
 - Aromatic Protons: Two doublets corresponding to the AA'BB' system of the para-substituted benzene ring, expected around δ 7.0-7.3 ppm.
 - Alpha-Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm.
 - Beta-Protons (-CH₂-): Two diastereotopic protons appearing as multiplets around δ 3.0-3.3 ppm.
- ^{13}C NMR: Confirms the carbon skeleton. Key signals include the ester carbonyl (~170 ppm), the carboxylic acid carbonyl (~175 ppm), the acetyl methyl group (~21 ppm), and the aromatic carbons (120-150 ppm).

2. Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups.

- Ester Carbonyl (C=O): A strong, characteristic absorption band is expected around 1750-1770 cm^{-1} . This is a key differentiator from the N-acetyl isomer, whose amide C=O band appears at a lower frequency (typically 1640-1660 cm^{-1}).[11]
- Carboxylic Acid (O-H): A very broad band from 2500-3300 cm^{-1} .
- Amine (N-H): Stretching vibrations for the -NH₃⁺ group around 3000-3200 cm^{-1} .

3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

- Expected Mass: The monoisotopic mass is 223.0845 g/mol .

- Ionization: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be $[M+H]^+$ at m/z 224.0917.[12][13]

4. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.

- Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
- Detection: UV detection at ~275-280 nm is suitable due to the aromatic ring.[14]
- Expected Result: A high-purity sample (>98%) will show a single major peak with a stable retention time.[5][15] Any significant secondary peaks could indicate the presence of unreacted starting material or isomeric byproducts.

Conclusion

The successful synthesis of **O-Acetyl-L-Tyrosine** hinges on a deliberate, multi-step strategy that prioritizes the protection of the amino group to achieve selective O-acetylation. This guide provides a robust and logical framework for this synthesis. The subsequent characterization using a suite of orthogonal analytical techniques—NMR, IR, MS, and HPLC—is not merely procedural but forms a self-validating system essential for confirming the product's identity, structure, and purity. Adherence to this comprehensive approach ensures the generation of high-quality **O-Acetyl-L-Tyrosine** suitable for the demanding applications in pharmaceutical and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-Acetyl-L-tyrosine - CAS - 6636-22-2 | Axios Research [axios-research.com]
- 2. scbt.com [scbt.com]

- 3. slate.greyb.com [slate.greyb.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. O-ACETYL-L-TYROSINE | 6636-22-2 [chemicalbook.com]
- 9. N-Acetyl-L-tyrosine(537-55-3) 1H NMR spectrum [chemicalbook.com]
- 10. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-tyrosine(537-55-3) IR Spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Acetyl-L-tyrosine(537-55-3) MS [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-Acetyl-L-Tyrosine synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583542#o-acetyl-l-tyrosine-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com